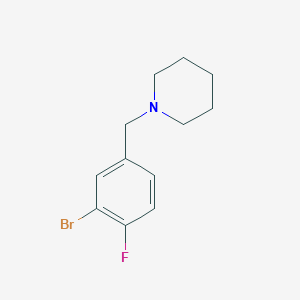

1-(3-Bromo-4-fluorobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-8-10(4-5-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIXKWQIGYFTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzylpiperidine Core Synthesis

The construction of the benzylpiperidine scaffold is the cornerstone of synthesizing the target molecule. Key methods include direct alkylation and reductive amination, which form the N-benzyl bond on a pre-existing piperidine (B6355638) ring, as well as cyclization reactions that build the piperidine ring itself.

Nucleophilic alkylation is a direct and widely used method for forming N-alkylpiperidines. This reaction involves the nucleophilic attack of the secondary amine of piperidine on an electrophilic carbon of a benzyl (B1604629) halide. For the synthesis of 1-(3-Bromo-4-fluorobenzyl)piperidine, this involves reacting piperidine with a 3-bromo-4-fluorobenzyl halide (e.g., bromide or chloride).

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the formation of the unreactive piperidinium (B107235) salt. researchgate.net Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (Hünig's base). researchgate.netechemi.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net While the reaction can proceed at room temperature, heating may be required to increase the rate. researchgate.netechemi.com It is a versatile method, though potential side reactions, such as the formation of quaternary ammonium (B1175870) salts through over-alkylation, must be controlled, often by slowly adding the alkylating agent to an excess of the amine. researchgate.net

Table 1: General Conditions for Nucleophilic N-Alkylation of Piperidine

| Parameter | Condition | Purpose/Note |

|---|---|---|

| Alkylating Agent | Alkyl bromide or iodide | Provides the electrophilic carbon for substitution. |

| Base | K₂CO₃, KHCO₃, or N,N-diisopropylethylamine | Neutralizes the acid byproduct to keep the amine nucleophilic. researchgate.net |

| Solvent | Anhydrous Acetonitrile, DMF | Provides a suitable medium for the reaction. researchgate.net |

| Temperature | Room Temperature to 70°C | Higher temperatures can accelerate the reaction rate. researchgate.net |

| Control | Slow addition of alkyl halide | Minimizes the risk of forming quaternary ammonium salts. researchgate.net |

Reductive amination is another powerful and widely used method for synthesizing secondary and tertiary amines, offering an alternative to direct alkylation. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.compearson.com

To synthesize this compound, piperidine is reacted with 3-bromo-4-fluorobenzaldehyde (B1265969). The initial reaction forms an iminium ion, which is subsequently reduced. A key advantage of this method is that it avoids the problem of over-alkylation that can occur with direct alkylation. masterorganicchemistry.com Mild reducing agents are typically used to selectively reduce the C=N double bond of the imine in the presence of the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices for this transformation. masterorganicchemistry.compearson.comnih.gov The synthesis of the required starting material, 3-bromo-4-fluorobenzaldehyde, can be accomplished from 3-bromo-4-fluorobenzoic acid via its amide and nitrile derivatives. google.comgoogle.com

Table 2: Key Steps in Reductive Amination for this compound Synthesis

| Step | Reactants | Intermediate/Product | Reagents |

|---|---|---|---|

| 1. Imine Formation | Piperidine + 3-Bromo-4-fluorobenzaldehyde | Iminium Ion | Acid catalyst (e.g., Acetic Acid) arkat-usa.org |

| 2. Reduction | Iminium Ion | this compound | NaBH₃CN or NaBH(OAc)₃ masterorganicchemistry.comnih.gov |

Instead of starting with a pre-formed piperidine ring, various cyclization reactions can be employed to construct the six-membered heterocycle from acyclic precursors. organic-chemistry.org These methods offer access to a wide range of substituted piperidines that can subsequently be N-benzylated. Intramolecular cyclization reactions are particularly prevalent, where a molecule containing a nitrogen source and other reactive functional groups is induced to form a ring. nih.gov

Common strategies include:

Radical Cyclization : This involves the cyclization of α-aminoalkyl radicals onto double bonds. rsc.org For instance, radical cyclization of haloalkynes or the intramolecular C-H amination/cyclization through N-radicals can form the piperidine skeleton. mdpi.com

Metal-Catalyzed Cyclization : Transition metals like gold, palladium, or iridium are used to catalyze the intramolecular hydroamination or amination of alkenes and allenes. nih.govmdpi.comnih.gov For example, a gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming cyclic amines. organic-chemistry.org

Reductive Cyclization : Intramolecular reductive cyclization of substrates like 1,5-diketones can yield highly substituted N-hydroxypiperidines, which can be further modified. tandfonline.com

Mannich and Michael Reactions : Tandem reactions, such as a Mannich-reductive cyclization, can be used to construct the piperidine ring in a highly enantioselective manner. rsc.org

These methods build the core piperidine ring, which would then undergo N-alkylation or reductive amination as described above to yield the final target compound.

The development of stereoselective methods allows for the synthesis of specific enantiomers or diastereomers of substituted piperidines, which is crucial in medicinal chemistry. google.com These methods typically focus on creating chirality during the formation of the piperidine ring or its substitution.

Key approaches include:

Chiral Auxiliaries : A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comresearchgate.net

Asymmetric Catalysis : Chiral catalysts are used to favor the formation of one enantiomer over the other. This has been demonstrated in the [4 + 2] annulation of imines with allenes using a chiral phosphepine catalyst to furnish piperidine derivatives with excellent stereoselectivity. acs.org Similarly, chemo-enzymatic methods, such as the asymmetric dearomatization of pyridines, provide access to stereo-enriched piperidines. nih.gov

Chirality Transfer : The chirality from a starting material can be transferred to the product. An efficient method for synthesizing 2- and 2,6-substituted piperidines utilizes a Pd(II)-catalyzed 1,3-chirality transfer reaction from optically pure allylic alcohols. nih.gov

Once a chiral substituted piperidine is formed, the N-benzyl group can be introduced, preserving the established stereocenters.

Functionalization of the Piperidine Ring

After the formation of the this compound core, the molecule can undergo further chemical transformations.

The nitrogen atom of the piperidine ring in this compound is a tertiary amine, making it nucleophilic. It can react with electrophiles, most commonly undergoing further alkylation to form a quaternary ammonium salt. researchgate.net For instance, reaction with an alkyl halide like methyl iodide would lead to the formation of 1-(3-bromo-4-fluorobenzyl)-1-methylpiperidin-1-ium iodide. This reaction typically proceeds readily, and an excess of the alkylating agent is often used to drive the reaction to completion. researchgate.net Such derivatization can be used to modify the physical and chemical properties of the parent compound.

Carbon-Position Derivatization

Derivatization of the piperidine ring or the benzyl group of this compound can lead to a diverse range of analogues with potentially unique properties. While specific examples for the derivatization of this compound are not extensively documented, general principles of organic synthesis allow for predictable transformations. For instance, the bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions.

Additionally, functionalization of the piperidine ring is a common strategy. For example, a related compound, this compound-3-carboxamide, has been synthesized, indicating that modifications at the C-3 position of the piperidine ring are feasible. nih.gov Such derivatizations can introduce new functional groups, altering the molecule's steric and electronic properties.

Preparation of Halogenated Benzyl Precursors

The synthesis of this compound typically proceeds via the reductive amination of 3-bromo-4-fluorobenzaldehyde with piperidine. Therefore, the efficient synthesis of the aldehyde precursor is a critical first step.

Synthesis of 3-Bromo-4-fluorobenzaldehyde and Related Intermediates

Several synthetic routes to 3-bromo-4-fluorobenzaldehyde have been reported, starting from the readily available p-fluorobenzaldehyde. One common method involves the direct bromination of 4-fluorobenzaldehyde (B137897).

A detailed procedure involves dissolving 4-fluorobenzaldehyde in a suitable solvent like dichloromethane, followed by the addition of a brominating agent in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362). The reaction mixture is typically heated to reflux for several hours. After an aqueous workup and purification by distillation, 3-bromo-4-fluorobenzaldehyde can be obtained in good yield.

Another approach utilizes a mixture of sulfuric acid, sulfur trioxide, bromine, and iodine with zinc dibromide as a catalyst. chemicalbook.com This method proceeds at a lower temperature (30-40 °C) and can achieve a high yield of the desired product. chemicalbook.com The reaction progress is monitored by gas chromatography, and upon completion, the product is extracted with an organic solvent. chemicalbook.com

A more environmentally friendly method has also been developed, avoiding the use of elemental bromine. patsnap.com This process involves the in-situ generation of the brominating agent from sodium bromide and a mild oxidizing agent like sodium hypochlorite (B82951) in a biphasic system with ultrasonic assistance. patsnap.com

The resulting 3-bromo-4-fluorobenzaldehyde can then be converted to the corresponding alcohol, (3-bromo-4-fluorophenyl)methanol, through reduction with a mild reducing agent like sodium borohydride (B1222165) in methanol. This alcohol can also serve as a precursor for the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for 3-Bromo-4-fluorobenzaldehyde | Starting Material | Reagents | Catalyst | Conditions | Yield | | :--- | :--- | :--- | :--- | :--- | | 4-Fluorobenzaldehyde | Bromine | Aluminum trichloride | Reflux in Dichloromethane | Not specified | | 4-Fluorobenzaldehyde | Bromine | Sulfuric acid, Sulfur trioxide, Iodine | Zinc dibromide | 30-40 °C | 97% chemicalbook.com | | 4-Fluorobenzaldehyde | Sodium bromide, Sodium hypochlorite | None | 20-25 °C, Ultrasonic | Not specified patsnap.com |

Advanced Synthetic Techniques

Further modifications and specific labeling of the target compound can be achieved through advanced synthetic methods.

Catalytic Hydrogenation and Isotopic Labeling

Catalytic hydrogenation is a powerful tool for the modification of this compound. While specific literature on the hydrogenation of this exact compound is scarce, related transformations provide insight into potential reactions. For instance, the bromine atom on the phenyl ring could potentially be removed via catalytic hydrogenation, yielding 1-(4-fluorobenzyl)piperidine. This type of dehalogenation is a well-established transformation.

Isotopic labeling, particularly with deuterium (B1214612), is crucial for mechanistic studies and as internal standards in analytical chemistry. The introduction of deuterium into the this compound structure can be envisioned through several strategies. For example, the reduction of 3-bromo-4-fluorobenzaldehyde with a deuterated reducing agent, such as sodium borodeuteride, would yield the corresponding deuterated benzyl alcohol. This alcohol can then be used to synthesize a specifically labeled version of the target compound.

Alternatively, catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst could potentially be used to introduce deuterium at various positions, depending on the reaction conditions and the catalyst employed.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The biological profile of benzylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the aromatic (benzyl) and the heterocyclic (piperidine) moieties.

The presence and positioning of halogen atoms on the benzyl (B1604629) ring are critical determinants of biological activity. In the case of 1-(3-Bromo-4-fluorobenzyl)piperidine, the specific 3-bromo-4-fluoro substitution pattern is a key feature.

Halogens like fluorine and bromine can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. Fluorine, with its high electronegativity and small size, can form strong bonds and participate in hydrogen bonding, often enhancing binding affinity to target proteins. The 4-fluoro substitution is a common strategy in drug design. For instance, in studies of ligands for the dopamine (B1211576) transporter, piperidine (B6355638) analogues featuring bis(4-fluorophenyl) groups have demonstrated high affinity. nih.gov

In research on dopamine D4 receptor antagonists, the introduction of halogenated benzyl groups was systematically evaluated. nih.gov It was found that a 3-fluorobenzyl substituent on a piperidine scaffold resulted in a significant improvement in activity compared to other derivatives. nih.gov The combination of a bromine atom at the 3-position and a fluorine atom at the 4-position, as seen in the title compound, creates a distinct electronic profile on the phenyl ring. This specific pattern can influence crucial interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine in a receptor's binding pocket. nih.gov This interaction is often vital for anchoring the ligand and ensuring high affinity.

The table below, adapted from studies on dopamine D4 receptor antagonists, illustrates how different halogen substitutions on the benzyl group of a 4-oxopiperidine core can affect binding affinity (Ki).

Table 1: Effect of Benzyl Halogenation on D4 Receptor Binding Affinity

| Compound | Substitution on Benzyl Group | D4 Ki (nM) |

|---|---|---|

| 9a | 3-Fluoro | 167 |

| 9b | 4-Fluoro | 260 |

| 9c | 3-Chloro | 102 |

| 9d | 4-Chloro | 145 |

Data derived from studies on related 4-oxopiperidine scaffolds. nih.gov

The piperidine ring is not merely a linker; its substitution pattern plays a vital role in modulating pharmacological activity and selectivity. The basic nitrogen atom of the piperidine ring is often involved in a key salt bridge interaction with an aspartate residue (Asp) in the binding site of many receptors. nih.gov

Studies on various piperidine-containing compounds have shown that substitutions on the piperidine ring can have profound effects:

Hydroxyl Groups: The addition of a hydroxyl group to the piperidine ring can introduce a new hydrogen bonding point, potentially increasing affinity and selectivity. For instance, in a series of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on the piperidine ring led to the highest inhibitory activity against both MAO-A and MAO-B. nih.gov

Alkyl Groups: Small alkyl groups, such as a methyl group, on the piperidine ring can enhance MAO-B inhibition. nih.gov

Positional Isomerism: The position of the substituent on the piperidine ring is critical. Research on coumarin-piperidine hybrids revealed that compounds with a 1,3-substituted piperidine ring displayed superior MAO-B inhibitory activity compared to their 1,4-substituted counterparts. nih.gov

Ring Basicity: The basicity of the piperidine nitrogen is crucial. In a study of antitubercular agents, piperidine-containing compounds were more potent than their morpholine (B109124) or pyrrolidine (B122466) analogues. This was attributed to the higher basicity of the piperidine ring, which can lead to stronger interactions with the biological target. mdpi.com

Exploration of Analogues and Bioisosteric Replacements

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements can be considered:

Benzyl Moiety Replacements: The phenyl ring can be replaced by other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) rings to explore different binding interactions. cambridgemedchemconsulting.com The 3-bromo and 4-fluoro substituents themselves can be replaced by other groups. For example, bromine is often bioisosterically replaced with an isopropyl group (iPr) or a trifluoromethyl (CF3) group, while fluorine can sometimes be interchanged with hydroxyl (OH) or methoxy (B1213986) (OMe) groups, although this can significantly alter electronic properties. cambridgemedchemconsulting.com

Piperidine Ring Analogues: The piperidine ring is a saturated heterocycle, and its replacement can have a major impact.

Pyrrolidine and Morpholine: As seen in some studies, replacing piperidine with pyrrolidine (a five-membered ring) or morpholine (a six-membered ring containing an oxygen atom) often leads to a decrease in activity, highlighting the importance of the piperidine's size and basicity. mdpi.com

Piperazine (B1678402): Piperazine is a common bioisostere for piperidine, introducing a second nitrogen atom. This can offer an additional point for substitution or interaction, but also significantly changes the molecule's pKa and potential for off-target effects. blumberginstitute.org

Fused Bicyclic Systems: More constrained analogues, such as 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, have been successfully used as bioisosteres for piperazine and piperidine to improve properties like brain penetration. blumberginstitute.org

The table below summarizes common bioisosteric replacements relevant to the scaffold.

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Phenyl | Pyridyl, Thienyl | Alters aromatic interactions and solubility. cambridgemedchemconsulting.com |

| Bromine (Br) | Isopropyl (iPr), Trifluoromethyl (CF3) | Mimics steric bulk and/or electronic properties. cambridgemedchemconsulting.com |

| Fluorine (F) | Hydroxyl (OH), Methoxy (OMe) | Can act as hydrogen bond acceptor/donor. cambridgemedchemconsulting.com |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is fundamental to its interaction with a biological target.

For benzylpiperidine derivatives, the relative orientation of the benzyl group with respect to the piperidine ring is crucial. This conformation is often stabilized by a π-π stacking interaction between the electron-rich benzyl ring and an aromatic amino acid residue (e.g., Phenylalanine) in the receptor's binding site. nih.gov The specific halogenation pattern on the benzyl ring of this compound directly influences the electron distribution of the aromatic system, thereby modulating the strength and geometry of this key stacking interaction.

Furthermore, if substituents are introduced onto the piperidine ring, chiral centers can be created. This means the compound can exist as different stereoisomers (enantiomers or diastereomers), which may have vastly different biological activities, potencies, and safety profiles. For example, in the synthesis of substituted piperidines, controlling the stereochemistry is often necessary to obtain the desired biologically active isomer. nih.gov While the parent compound this compound is achiral, the synthesis of its substituted analogues would require careful stereochemical control to fully optimize its therapeutic potential. organic-chemistry.org

Pharmacological Investigations and Target Engagement

Mechanisms of Biological Action

The biological effects of 1-(3-bromo-4-fluorobenzyl)piperidine and related compounds are primarily understood through their interaction with various enzymes. These interactions can lead to the inhibition of enzyme activity, which is a key mechanism for therapeutic intervention in numerous diseases. The following sections explore the inhibitory activity of this compound and its analogs against several key enzymes.

Research has been conducted on analogs such as 4-(4-fluorobenzyl)piperidine. One study identified this compound as an inhibitor of BACE1, with a reported half-maximal inhibitory concentration (IC50) of 6.28 μM. acs.org Another related compound, (E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl) acrylamide, which incorporates the 4-fluorobenzyl moiety, has also been noted for its BACE1 inhibitory activity. acs.org These findings suggest that the fluorobenzylpiperidine core is a viable starting point for the development of BACE1 inhibitors. The presence of the bromine atom in this compound could further influence its binding affinity and inhibitory potency.

Table 1: BACE1 Inhibition by an Analog of this compound

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | BACE1 | 6.28 acs.org |

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders. The inhibitory potential of the this compound scaffold has been explored through studies on its analogs.

Research into 4-(4-fluorobenzyl)piperidine fragments has led to the development of potent tyrosinase inhibitors. nih.gov For instance, a series of compounds based on the 4-(4-fluorobenzyl)piperazine moiety, a close analog, were synthesized and evaluated. nih.gov Within this series, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone emerged as a highly potent competitive inhibitor of tyrosinase, with an IC50 value of 0.18 μM. nih.gov This was significantly more potent than the reference compound, kojic acid (IC50 = 17.76 μM). nih.gov Another study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a starting point for developing new tyrosinase inhibitors, with one of the most active analogs demonstrating an IC50 of 7.56 μM. nih.gov These results highlight the potential of the benzylpiperidine and fluorobenzylpiperazine cores as effective scaffolds for tyrosinase inhibition.

Table 2: Tyrosinase Inhibition by Analogs of this compound

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 nih.gov |

| An analog of 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | Tyrosinase | 7.56 nih.gov |

| Kojic acid (Reference) | Tyrosinase | 17.76 nih.gov |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. The potential of 1-benzylpiperidine (B1218667) derivatives as AChE inhibitors has been an active area of research.

Studies have shown that various N-benzylpiperidine derivatives can exhibit significant inhibitory activity against AChE. For example, in a series of newly designed N-benzyl-piperidine derivatives, compound 4a was identified as the most potent inhibitor of AChE with an IC50 of 2.08 μM. nih.gov Another study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones reported a compound (15b ) with an AChE IC50 value of 0.39 μM. nih.gov These findings indicate that the 1-benzylpiperidine scaffold is a promising framework for designing AChE inhibitors. The specific substitutions on the benzyl (B1604629) ring and the piperidine (B6355638) moiety are crucial for optimizing this inhibitory activity.

Table 3: Acetylcholinesterase (AChE) Inhibition by 1-Benzylpiperidine Analogs

| Compound Name/Series | Target Enzyme | IC50 (μM) |

|---|---|---|

| N-benzyl-piperidine derivative 4a | AChE | 2.08 nih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone 15b | AChE | 0.39 nih.gov |

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. Research has identified benzylpiperidine-based compounds as a new class of reversible MAGL inhibitors. nih.govresearchgate.net

In one study, a synthesized benzylpiperidine MAGL inhibitor, compound 7 , demonstrated an IC50 value of 133.9 nM. nih.govacs.org Further optimization of this class of compounds led to the identification of derivative 13 , which showed even more potent and selective MAGL inhibition. nih.govresearchgate.net These results suggest that the benzylpiperidine scaffold is a valuable template for developing effective MAGL inhibitors. The nature and position of substituents on both the benzyl and piperidine rings play a significant role in determining the potency and selectivity of these inhibitors.

Table 4: Monoacylglycerol Lipase (MAGL) Inhibition by Benzylpiperidine Analogs

| Compound Name/Series | Target Enzyme | IC50 (nM) |

|---|---|---|

| Benzylpiperidine MAGL inhibitor 7 | MAGL | 133.9 nih.govacs.org |

| Optimized benzylpiperidine derivative 13 | MAGL | Potent Inhibition nih.govresearchgate.net |

The IκB kinase (IKK) complex, particularly its catalytic subunit IKKb, is a central regulator of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival. While the piperidine scaffold is present in some kinase inhibitors, a search of the available literature did not yield specific data on the inhibition of IKKb by this compound or its close structural analogs.

Research on IKKb inhibitors has identified various chemical structures, such as the synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which directly inhibits IKKβ with an estimated IC50 of 1.9 μM. nih.gov However, this compound is structurally distinct from this compound. Therefore, the potential for this compound to act as an IKKb inhibitor remains to be determined through future experimental studies.

Table 5: IκB Kinase (IKKb) Inhibition

| Compound Name | Target Enzyme | IC50 |

|---|---|---|

| This compound | IKKb | Data not available in searched sources |

Receptor Binding Affinities and Modulations

The Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors are crucial G-protein coupled receptors in the central nervous system and are primary targets for antipsychotic medications. nih.gov Dual antagonism of these receptors is a hallmark of atypical antipsychotics, believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. nih.gov Many piperidine and piperazine (B1678402) derivatives have been explored for their potential as D2/5-HT2A antagonists. nih.govnih.gov However, no studies were found that have evaluated the binding affinity or modulatory effects of this compound at either the Dopamine D2 or Serotonin 5-HT2A receptors.

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are unique intracellular chaperone proteins implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. nih.gov The development of selective ligands for these receptors is an active area of medicinal chemistry, with many reported ligands incorporating a piperidine or piperazine scaffold as a key structural feature. nih.govrsc.org These scaffolds are often linked to an aromatic moiety to achieve high affinity. Despite the structural relevance, there is no documented evidence of this compound being synthesized or evaluated as a ligand for either the σ1 or σ2 receptor.

The monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft. nih.gov They are well-established targets for antidepressants and psychostimulants. nih.govnih.gov The selectivity profile of a compound for these transporters determines its pharmacological effect. While numerous piperidine-based compounds have been investigated as inhibitors of one or more monoamine transporters, specific binding affinity data (such as Kᵢ values) for this compound at DAT, SERT, or NET are not available in the reviewed scientific literature.

NMDA Receptor Antagonism

There are no specific studies reporting the evaluation of this compound as an NMDA receptor antagonist. However, the piperidine scaffold is a known pharmacophore in the design of NMDA receptor antagonists. For instance, various N-benzylpiperidine derivatives have been investigated for their ability to modulate NMDA receptor activity. A patent for piperidine derivatives as NMDA receptor antagonists has been filed, highlighting the potential of this chemical class. google.comnih.gov Another patent describes 3,3-difluoropiperidine (B1349930) carbamate (B1207046) heterocyclic compounds as NR2B subtype selective NMDA receptor antagonists. google.com Research on 1-(1,2-diphenylethyl)piperidine enantiomers, which are flexible homeomorphs of the NMDA channel blocker MK-801, has also been conducted to explore the NMDA channel pharmacophore. These studies underscore the importance of the piperidine ring in the development of new NMDA receptor ligands. Further research is required to determine if the specific substitutions present in this compound confer any activity at the NMDA receptor.

Neuropeptide S Receptor Antagonism

No direct experimental data exists on the neuropeptide S (NPS) receptor antagonist activity of this compound. The field of NPS receptor modulation is an active area of research for conditions such as anxiety and substance abuse. google.com A patent for neuropeptide S receptor antagonists includes a variety of chemical structures, but does not specifically list this compound. google.com The discovery and development of NPS receptor antagonists often involve the screening of diverse chemical libraries to identify novel scaffolds. Without direct testing, any potential interaction of this compound with the NPS receptor remains speculative.

In Vitro Pharmacological Profiling

Antiplasmodial Activity Evaluations

There are no published studies that specifically evaluate the antiplasmodial activity of this compound. However, the piperidine moiety is a common structural feature in many compounds with demonstrated antimalarial properties. For example, research on 1,4-disubstituted piperidine derivatives has shown promising activity against Plasmodium falciparum. nih.gov These studies indicate that the piperidine scaffold can be a valuable starting point for the design of new antiplasmodial agents. The antiplasmodial activity of such compounds is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The table below presents data for some 1,4-disubstituted piperidines, illustrating the potential of this chemical class, though it is important to note that these are not direct results for this compound. nih.govresearchgate.net

| Compound/Strain | IC50 (nM) vs. P. falciparum 3D7 (chloroquine-sensitive) | IC50 (nM) vs. P. falciparum Dd2 (chloroquine-resistant) |

| Compound A | <20 µM | Data not available |

| Compound B | <20 µM | Data not available |

| Compound C | <20 µM | Data not available |

| Compound D | Data not available | >50% inhibition at 20 µM |

This table presents data for structurally related compounds to indicate the potential of the piperidine scaffold and does not represent data for this compound.

Antiviral Efficacy Assessments

| Virus | Compound | Activity |

| Coxsackievirus B2 (CVB-2) | Benzyl derivative | Moderate protection |

| Herpes Simplex Virus-1 (HSV-1) | Fluorophenyl derivative | Active |

This table shows data for related compounds and does not reflect the antiviral efficacy of this compound.

Antimicrobial Spectrum Analysis

There is no specific data on the antimicrobial spectrum of this compound. The piperidine ring is a core structure in many synthetic compounds evaluated for antimicrobial properties. researchgate.netbiointerfaceresearch.com Studies on various piperidine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For example, some piperidine derivatives have been shown to be active against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.netbiointerfaceresearch.com The antimicrobial activity is typically determined by methods like disc diffusion assays to measure the zone of inhibition. The table below provides an example of the kind of data generated in such studies for other piperidine derivatives. researchgate.net

| Bacterial Strain | Inhibition Zone (mm) |

| Staphylococcus aureus | Moderate to good |

| Escherichia coli | Moderate to good |

This table illustrates the type of data obtained for other piperidine derivatives and is not representative of this compound.

Neuroprotective Potential Investigations

No studies have directly investigated the neuroprotective potential of this compound. However, the broader class of substituted benzylpiperidines has been a subject of interest in the context of neuroprotection. For instance, benzyloxy substituted small molecules have been evaluated as monoamine oxidase B inhibitors with neuroprotective effects in models of Parkinson's disease. nih.gov Additionally, certain N-benzylpiperidine derivatives have been studied as acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy. nih.gov These studies suggest that the N-benzylpiperidine scaffold could serve as a basis for developing neuroprotective agents. The specific contribution of the 3-bromo-4-fluoro substitution pattern to any potential neuroprotective activity would need to be determined through dedicated experimental investigation.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific published studies investigating the anticonvulsant activity, selectivity, or potency of the chemical compound This compound . The performed searches aimed to identify detailed research findings and data suitable for inclusion in a scientific article, as per the requested outline.

The investigation included queries for anticonvulsant screening, pharmacological evaluations, and target engagement studies directly related to "this compound." While the searches yielded information on a variety of structurally related piperidine derivatives and their biological activities, no data was found for the specific compound .

For instance, studies on other substituted benzylpiperidine and piperidine compounds have shown a range of pharmacological effects, including anticonvulsant properties and interactions with various receptors. However, these findings are not directly applicable to This compound , as minor structural modifications can lead to significant differences in biological activity.

Without any direct experimental data on the anticonvulsant effects, or its potency and selectivity for any biological targets, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure. The creation of data tables and detailed research findings, as requested, is contingent on the existence of such primary research, which is currently unavailable in the public domain for this specific molecule.

Therefore, the sections on "Anticonvulsant Activity Screening" and "Selectivity and Potency Determinations" for This compound cannot be completed at this time.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules like 1-(3-Bromo-4-fluorobenzyl)piperidine.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For aromatic and heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. In the case of this compound, the substituted benzene (B151609) ring and the piperidine (B6355638) nitrogen are expected to be key sites for electronic activity. The bromine and fluorine atoms, with their electron-withdrawing properties, influence the electron density distribution across the benzyl (B1604629) moiety.

Table 1: Illustrative Reactivity Descriptors for a Substituted Benzylpiperidine Derivative (Calculated via DFT)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. researchgate.net |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons. |

| Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Note: The values in this table are illustrative for a molecule of this class and are not specific experimental or calculated values for this compound, as such specific data is not publicly available. The concepts are based on general principles of quantum chemistry.

Spectroscopic Property Predictions

DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman spectra). nih.govresearchgate.net By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups and bond movements within the molecule. For this compound, key vibrational modes would include the C-H, C-N, C-F, and C-Br stretching and bending frequencies, as well as the vibrations of the aromatic ring.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. acs.org This method is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity to a specific biological target. While no specific molecular docking studies for this compound have been published, research on similar piperidine derivatives shows their potential as inhibitors for various targets, such as the serotonin (B10506) transporter (SERT) and neurokinin 1 receptor (NK1R). nih.gov In such studies, the piperidine moiety often plays a crucial role in forming key interactions with the receptor's active site. acs.orgnih.gov

The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the substituted benzyl group could engage in hydrophobic and aromatic interactions within the binding pocket of a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new or untested compounds. nih.gov

While no specific QSAR models for this compound are available, studies on other piperidine derivatives have successfully used QSAR to predict their inhibitory activities against targets like acetylcholinesterase (AChE). nih.gov In these models, descriptors related to molecular shape, volume, and electronic properties are often found to be significant in determining the biological activity. nih.gov For a compound like this compound, relevant descriptors would include its molecular weight, logP (lipophilicity), polar surface area, and various topological and electronic parameters.

Dynamics and Conformational Sampling

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the different spatial arrangements (conformers) of a molecule and their relative energies. rsc.org

For this compound, the piperidine ring can adopt several conformations, with the "chair" form being the most stable. nih.govacs.org However, other conformations like the "twist-boat" can also exist and may be relevant for binding to a biological target. nih.govacs.org The orientation of the 3-bromo-4-fluorobenzyl substituent (axial vs. equatorial) on the piperidine ring is also a key conformational feature. rsc.orgacs.org Studies on substituted piperidines have shown that the preference for axial or equatorial substitution is influenced by the nature of the substituents and the interactions within the molecule. acs.orgnih.gov

Molecular dynamics simulations can provide a more detailed picture of the conformational landscape by simulating the movement of the atoms over time. This allows for the sampling of different conformations and the study of their dynamic behavior, which is crucial for understanding how the molecule might interact with a receptor and for predicting its pharmacokinetic properties. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromo-4-fluorobenzyl)piperidine?

The synthesis typically involves a two-step process:

- Alkylation : Reacting 3-bromo-4-fluorobenzyl chloride with piperidine under basic conditions (e.g., K₂CO₃) to form the this compound intermediate .

- Coupling : Subsequent functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce additional pharmacophores . Optimization of reaction conditions (solvent, temperature, catalyst) is critical for yield improvement. For example, Pd(OAc)₂/XPhos systems enhance coupling efficiency in aryl bromide reactions .

Q. Which spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the piperidine ring and aryl groups. For instance, the benzylic methylene protons resonate at δ ~3.5–4.0 ppm .

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Q. How does the bromo-fluoro substitution pattern influence reactivity?

The 3-bromo-4-fluoro arrangement enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling. Fluorine’s electron-withdrawing effect stabilizes intermediates, while bromine acts as a leaving group in coupling reactions .

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic profile of this compound?

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity. For piperidine derivatives, lipophilicity (clogP ~2.5–3.5) often correlates with blood-brain barrier penetration .

- ADMET Prediction : Tools like ADMET Predictor™ evaluate metabolic stability (e.g., CYP450 interactions) and toxicity. Piperidine’s basic nitrogen may increase hepatic clearance, requiring structural optimization (e.g., fluorination to reduce basicity) .

- Molecular Docking : Identifies potential targets (e.g., serotonin transporters) by simulating binding interactions. The benzyl-piperidine scaffold shows affinity for GPCRs and ion channels .

Q. How can low yields in the coupling step be addressed?

- Catalyst Optimization : Switching from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) improves coupling efficiency with aryl amines .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 12 h → 1 h) and improves regioselectivity .

Q. What structural analogs show enhanced bioactivity?

Comparative studies reveal:

| Analog | Modification | Bioactivity |

|---|---|---|

| 1-(4-Bromo-2-fluorobenzyl)piperidine | Para-bromo substitution | Improved SERT inhibition |

| 1-(3-Chloro-4-fluorobenzyl)piperidine | Bromine → Chlorine | Higher metabolic stability |

| Substitution at the 4-position of the aryl group often enhances target affinity due to steric and electronic effects . |

Methodological Considerations

Q. How to resolve conflicting data in biological activity assays?

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., cell-free vs. cell-based). Discrepancies may arise from off-target effects or assay sensitivity .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed activity .

Q. What crystallographic insights exist for piperidine derivatives?

X-ray diffraction of analogs (e.g., 1-benzyl-piperidine-3,5-diol) reveals chair conformations with equatorial substituents. Intramolecular hydrogen bonding (e.g., O–H⋯N) stabilizes the piperidine ring, influencing receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.